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Compound of Interest

Compound Name: Ethyl ethoxyacetate

Cat. No.: B1329361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

ethyl ethoxyacetate (CAS No: 817-95-8), a molecule of interest in various chemical and

pharmaceutical applications. The guide details its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics. Experimental protocols for obtaining these

spectra are also provided, along with a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS

analyses of ethyl ethoxyacetate.

Table 1: ¹H NMR Spectroscopic Data for Ethyl
Ethoxyacetate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.1 - 4.2 Quartet 2H -O-CH₂-CH₃ (ester)

~4.0 - 4.1 Singlet 2H -O-CH₂-C=O

~3.5 - 3.6 Quartet 2H -O-CH₂-CH₃ (ether)

~1.2 - 1.3 Triplet 3H -O-CH₂-CH₃ (ester)

~1.1 - 1.2 Triplet 3H -O-CH₂-CH₃ (ether)

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer

frequency.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl
Ethoxyacetate

Chemical Shift (δ) ppm Assignment

~170 C=O (ester carbonyl)

~68 -O-CH₂-C=O

~66 -O-CH₂-CH₃ (ether)

~61 -O-CH₂-CH₃ (ester)

~15 -O-CH₂-CH₃ (ether)

~14 -O-CH₂-CH₃ (ester)

Note: These are approximate chemical shifts. Actual values may vary based on experimental

conditions.

Table 3: Infrared (IR) Spectroscopy Peak Assignments
for Ethyl Ethoxyacetate
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2975 - 2850 Strong C-H stretch (alkane)

~1750 Strong C=O stretch (ester)

~1250 - 1230 Strong C-O stretch (ester)

~1100 Strong C-O-C stretch (ether)

Table 4: Mass Spectrometry (MS) Fragmentation Data for
Ethyl Ethoxyacetate[1]

m/z Relative Intensity (%) Proposed Fragment Ion

132 Low [M]⁺ (Molecular Ion)

88 Moderate [CH₃CH₂OCH₂C(O)]⁺

59 High [CH₃CH₂OCH₂]⁺

31 High [CH₃CH₂O]⁺

29 High [CH₃CH₂]⁺

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of liquid samples like ethyl
ethoxyacetate are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-20 mg of ethyl ethoxyacetate into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the

vial.
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Gently swirl or vortex the vial to ensure the sample is completely dissolved and the

solution is homogeneous.

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

Ensure the liquid height in the NMR tube is between 4-5 cm.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

Tune and match the probe to the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay.

Acquire the NMR spectrum.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a single drop of neat ethyl ethoxyacetate directly onto the center of the ATR

crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the IR spectrum of the sample over the desired wavenumber range (typically

4000-400 cm⁻¹).

Data Processing:

The instrument software will automatically perform a background correction.

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):

Prepare a dilute solution of ethyl ethoxyacetate in a volatile organic solvent (e.g.,

methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute this stock solution to a final concentration of around 10-100 µg/mL.

If necessary, filter the solution to remove any particulate matter.

Transfer the final solution to an appropriate autosampler vial.

Data Acquisition:

Introduce the sample into the mass spectrometer, typically via direct infusion or through a

gas chromatography (GC) inlet.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1329361?utm_src=pdf-body
https://www.benchchem.com/product/b1329361?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The sample is vaporized and then ionized in the ion source using a high-energy electron

beam (typically 70 eV for EI).

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Processing:

The mass spectrum is generated as a plot of relative intensity versus m/z.

Identify the molecular ion peak and major fragment ions.

Analyze the fragmentation pattern to deduce structural information.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl Ethoxyacetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329361#spectroscopic-data-of-ethyl-ethoxyacetate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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